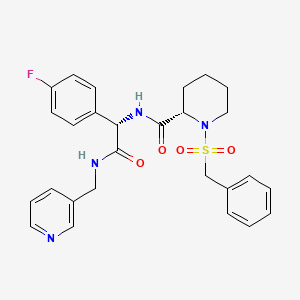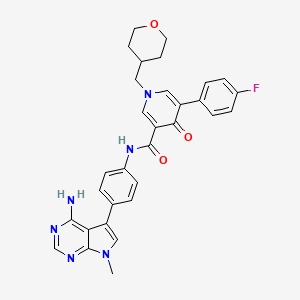
DL-Leucine-N-FMOC-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Leucine-N-FMOC-d10 involves the incorporation of deuterium into DL-Leucine-N-FMOCThe deuterium atoms are then incorporated into the molecule through a series of reactions involving deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity deuterated reagents to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions
DL-Leucine-N-FMOC-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form deuterated leucine derivatives.
Substitution: The FMOC group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various deuterated leucine derivatives and substituted FMOC compounds .
科学的研究の応用
DL-Leucine-N-FMOC-d10 is widely used in scientific research for the following applications:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways of leucine and its derivatives.
Biology: The compound is used in proteomics to label peptides and proteins for quantitative analysis.
Medicine: It aids in the development of deuterated drugs with improved pharmacokinetic profiles.
作用機序
DL-Leucine-N-FMOC-d10 exerts its effects through the incorporation of deuterium atoms, which can alter the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms replace hydrogen atoms in the molecule, leading to changes in the rate of metabolic reactions and the stability of the compound. This can result in improved drug efficacy and reduced side effects .
類似化合物との比較
Similar Compounds
DL-Leucine-N-FMOC: The non-deuterated version of DL-Leucine-N-FMOC-d10.
L-Leucine-N-FMOC-d10: The L-enantiomer of the compound.
N-FMOC-DL-leucine: Another derivative of DL-leucine with the FMOC protecting group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool in drug development and metabolic studies .
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3,2D3,11D2,13D,19D |
InChIキー |
CBPJQFCAFFNICX-HFYICCPRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)

![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)



